molecular formula C18H18NaO5S B196223 Sodium equilenin sulfate CAS No. 16680-48-1

Sodium equilenin sulfate

Numéro de catalogue: B196223
Numéro CAS: 16680-48-1
Poids moléculaire: 369.4 g/mol
Clé InChI: DQIJAZCUWQSOEA-AKXYIILFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium equilenin sulfate (C₁₈H₁₉O₅S·Na, MW 347.41) is a sulfated estrogen derivative and a minor component of conjugated equine estrogens (CEEs), such as Premarin® and Cenestin®. It is chemically defined as the sodium salt of equilenin-3-sulfate, where the sulfate group at the C3 position renders the compound biologically inactive until metabolized to free equilenin by sulfatase enzymes in target tissues .

Propriétés

Numéro CAS

16680-48-1

Formule moléculaire

C18H18NaO5S

Poids moléculaire

369.4 g/mol

Nom IUPAC

sodium;[(13S,14S)-13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H18O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16H,6-9H2,1H3,(H,20,21,22);/t16-,18-;/m0./s1

Clé InChI

DQIJAZCUWQSOEA-AKXYIILFSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

SMILES isomérique

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

SMILES canonique

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Apparence

White to Off-White Solid

Autres numéros CAS

16680-48-1

Pictogrammes

Irritant; Health Hazard

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

3-(Sulfooxy)-estra-1,3,5,7,9-pentaen-17-one Sodium Salt;  3-Hydroxyestra-1,3,5,7,9-pentaen-17-one HydrogenSulfate Monosodium Salt; 

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium equilenin sulfate involves the sulfonation of equilenin. Equilenin can be obtained from the urine of pregnant mares or synthesized through a series of organic reactions. The sulfonation process typically involves reacting equilenin with sulfur trioxide or chlorosulfonic acid to form equilenin sulfate. This sulfate ester is then neutralized with sodium hydroxide to produce sodium equilenin sulfate .

Industrial Production Methods: Industrial production of sodium equilenin sulfate follows similar synthetic routes but on a larger scale. The process involves the extraction of equilenin from natural sources, followed by its sulfonation and subsequent neutralization with sodium hydroxide. The final product is purified through crystallization and filtration techniques to obtain high-purity sodium equilenin sulfate .

Analyse Des Réactions Chimiques

Chemical Stability and Decomposition Pathways

Key Reaction :

Synthetic Sodium Equilenin SulfateDecompositionEquilenin+NaHSO4\text{Synthetic Sodium Equilenin Sulfate}\xrightarrow{\text{Decomposition}}\text{Equilenin}+\text{NaHSO}_4

Stabilization Mechanism :
Admixture with natural estrogens (e.g., sodium estrone sulfate) inhibits decomposition. For example, a formulation containing 40–75% synthetic sodium equilenin sulfate and 1–30% natural estrogens remained stable for extended periods .

Component Role in Stabilization Concentration Range
Natural conjugated estrogensInhibit hydrolysis of sulfate ester bond1–30% of total estrogens
Synthetic sodium equilenin sulfateActive pharmaceutical ingredient40–75% of total estrogens

Metabolic Reactions and Pharmacokinetics

In vivo, sodium equilenin sulfate acts as a prodrug. It is hydrolyzed by steroid sulfatase to equilenin, which undergoes further metabolism via 17β-hydroxysteroid dehydrogenase (17β-HSD1) to form 17β-dihydroequilenin .

Metabolic Pathway :

Sodium Equilenin SulfateSulfataseEquilenin17 HSD117 Dihydroequilenin\text{Sodium Equilenin Sulfate}\xrightarrow{\text{Sulfatase}}\text{Equilenin}\xrightarrow{\text{17 HSD1}}\text{17 Dihydroequilenin}

Pharmacokinetic Parameters :

Parameter Value
Plasma half-life (equilenin)19–27 minutes
Metabolic clearance rate (MCR)1,982–3,300 L/day/m²
Bioavailability (oral)Enhanced by sulfate conjugation

Enzymatic Interactions and Biochemical Effects

Equilenin, the active metabolite, inhibits 17β-HSD1, reducing estradiol (E₂) levels in breast tissue. This mechanism lowers the risk of estrogen-dependent cancers .

Reaction in Breast Tissue :

Estrone E 17 HSD1Estradiol E (Inhibited by equilenin)\text{Estrone E }\xrightarrow{\text{17 HSD1}}\text{Estradiol E }\quad (\text{Inhibited by equilenin})

Potency Comparison :

Estrogen Relative Binding Affinity (ERα) Uterotropic Activity
17β-Dihydroequilenin108% vs. estradiol200% vs. CEEs*
Equilenin49% vs. estradiol80% vs. CEEs

*CEEs = Conjugated equine estrogens

Synthetic and Formulation Reactions

Industrial synthesis involves methanol dissolution followed by solvent removal. A typical batch (108.72 kg) combines:

  • 95.75 kg tricalcium phosphate

  • Methanolic solutions of mare urine extract (10.3 kg) and synthetic sodium equilenin sulfate (66% of total estrogens) .

Critical Reaction Step :

Mare Urine Extract+Synthetic Sodium Equilenin SulfateMeOHFree Flowing Powder after vacuum drying \text{Mare Urine Extract}+\text{Synthetic Sodium Equilenin Sulfate}\xrightarrow{\text{MeOH}}\text{Free Flowing Powder after vacuum drying }

Formulation Stability Data :

Component Stability (Months) Degradation Products
Pure synthetic form<1Equilenin, NaHSO₄
Stabilized mixture>24None detected

Analytical Characterization

Liquid chromatography-mass spectrometry (LC-MS) resolves sodium equilenin sulfate from isomers like Δ⁸,⁹-dehydroestrone sulfate. Key MRM transitions include m/z 349 → 143 and 349 → 257 .

Chromatographic Conditions :

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 150 mm)

  • Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid

  • Retention Time: 8.2 minutes

Clinical Implications of Reactivity

The prodrug nature of sodium equilenin sulfate ensures sustained estrogenic activity with reduced hepatic impact compared to non-sulfated estrogens. Its hydrolysis kinetics (t₁/₂ = 5.2–190 minutes) allow controlled release in menopausal hormone therapy .

Therapeutic Outcomes :

  • Vasomotor Symptom Relief : 0.25–0.625 mg/day doses reduce hot flashes .

  • Osteoporosis Prevention : Stabilized formulations show 30–50% lower bone resorption markers .

Applications De Recherche Scientifique

Sodium equilenin sulfate has a wide range of scientific research applications:

Mécanisme D'action

Sodium equilenin sulfate exerts its effects by acting as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of these receptors. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes, including the development and maintenance of female reproductive tissues, bone density, and cardiovascular health. The compound can also be converted into more potent estrogens, such as 17β-dihydroequilenin, which further enhances its estrogenic activity .

Comparaison Avec Des Composés Similaires

Pharmacological Role :

  • Sodium equilenin sulfate constitutes approximately 1–3% of the total estrogenic content in CEEs, as outlined in USP monographs and clinical formulations .
  • Its free form, equilenin, binds estrogen receptors (ER-α and ER-β) with moderate affinity, contributing to the treatment of menopausal symptoms and osteoporosis prevention .

Comparison with Similar Compounds

Sodium equilenin sulfate is structurally and functionally compared to other sulfated estrogens in CEEs. Key differences include molecular composition, metabolic clearance, receptor affinity, and clinical potency.

Structural and Compositional Differences

Table 1: Composition of Major Sulfated Estrogens in Conjugated Estrogens

Compound Percentage in CEEs (%) Molecular Formula Molecular Weight
Sodium estrone sulfate 45–50 C₁₈H₂₁O₅S·Na 368.39
Sodium equilin sulfate 20–25 C₁₈H₂₁O₅S·Na 368.39
Sodium equilenin sulfate 1–3 C₁₈H₁₉O₅S·Na 347.41
17α-Dihydroequilin sulfate 10–15 C₁₈H₂₃O₅S·Na 382.42
17β-Dihydroequilenin sulfate 1–2 C₁₈H₂₁O₅S·Na 382.42

Sources:

Key Structural Notes:

  • Sodium equilenin sulfate contains a fully aromatic B, C, and D rings (estra-1,3,5(10),6,8-pentaene structure), distinguishing it from partially unsaturated compounds like equilin sulfate (Δ8,9 double bond) and estrone sulfate (single aromatic A ring) .
  • The sulfate group at C3 is common across all compounds but varies in metabolic stability .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Clearance Rates (MCR) and Bioactivity

Compound MCR (L/day·m²) Active Metabolite Relative Estrogenic Potency
Sodium equilin sulfate 176 17β-Dihydroequilin 1× (baseline)
Sodium equilenin sulfate N/A* Equilenin 0.5–1×
17β-Dihydroequilin sulfate 352 17β-Dihydroequilin
Sodium estrone sulfate 210 Estrone → Estradiol 1.5×

Key Findings :

  • Sodium equilenin sulfate is metabolized to equilenin, which has a slower elimination rate compared to equilin-derived metabolites, prolonging its estrogenic effects .
  • 17β-Dihydroequilin sulfate exhibits twice the metabolic clearance rate of equilin sulfate, but its metabolite (17β-dihydroequilin) is more potent .

Receptor Binding and Enzymatic Interactions

  • Equilenin Affinity : Equilenin binds human glutathione transferase A3-3 (hGST A3-3) with a dissociation constant (Kᴅ) of 3.93 μM, comparable to ketosteroid isomerase (KSI; Kᴅ = 1 μM) .
  • Comparison with Estrone : Estrone sulfate’s free form (estrone) has higher ER-α affinity (Kᴅ ~0.1 nM) than equilenin, explaining its dominant role in CEE efficacy .

Table 3: Binding Constants of Free Estrogens

Compound Target Enzyme/Receptor Kᴅ (μM) Biological Implication
Equilenin hGST A3-3 3.93 Moderate steroid isomerase activity
Equilenin KSI 1.0 High substrate specificity
Estrone ER-α 0.0001 High transcriptional activation

Sources:

Clinical and Regulatory Considerations

  • Minor Component Status: Sodium equilenin sulfate’s low abundance (1–3%) in CEEs limits its standalone therapeutic impact but contributes to the ensemble effect of estrogenic metabolites .

Q & A

Q. How can computational modeling enhance the design of sodium equilenin sulfate derivatives with improved stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to predict sulfate group solvation energetics. Use density functional theory (DFT) to optimize sulfation sites for metabolic resistance. Validate predictions with accelerated stability testing and in vitro CYP450 metabolism assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium equilenin sulfate
Reactant of Route 2
Sodium equilenin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.